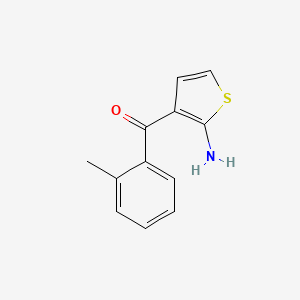
Methanone, (2-amino-3-thienyl)(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-amino-3-thienyl)(2-methylphenyl)- typically involves the reaction of 2-amino-3-thiophenecarboxylic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Methanone, (2-amino-3-thienyl)(2-methylphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (2-amino-3-thienyl)(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methanone, (2-amino-3-thienyl)(2-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Methanone, (2-amino-3-thienyl)(2-methylphenyl)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thienyl and methylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-amino-3-thienyl)(phenyl)methanone
- (3-amino-1-benzothien-2-yl)(phenyl)methanone
- (2-amino-3-pyridinyl)(phenyl)methanone
Uniqueness
Methanone, (2-amino-3-thienyl)(2-methylphenyl)- is unique due to the presence of both a thienyl and a methylphenyl group, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
55654-24-5 |
|---|---|
Molekularformel |
C12H11NOS |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
(2-aminothiophen-3-yl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C12H11NOS/c1-8-4-2-3-5-9(8)11(14)10-6-7-15-12(10)13/h2-7H,13H2,1H3 |
InChI-Schlüssel |
RJIFCNHVNIBKEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)C2=C(SC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


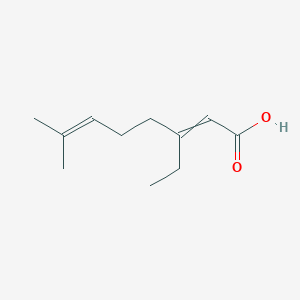
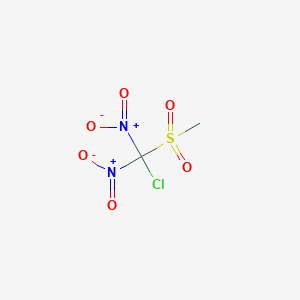
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)



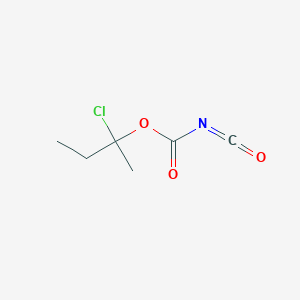
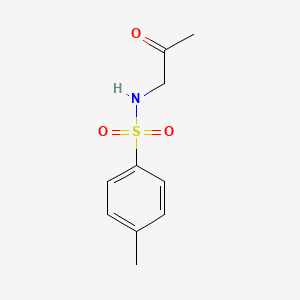
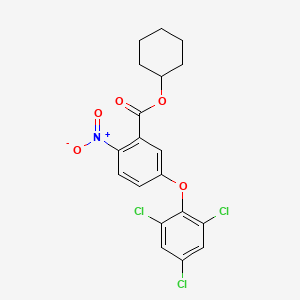
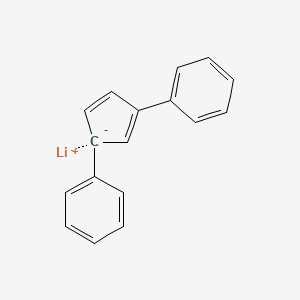
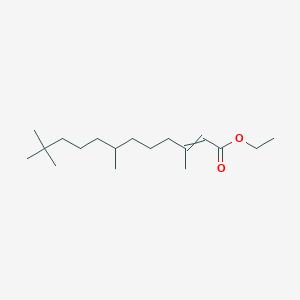

![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)
